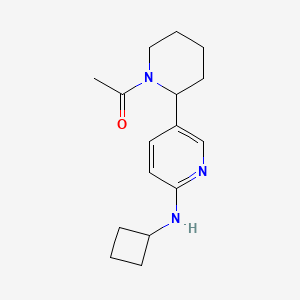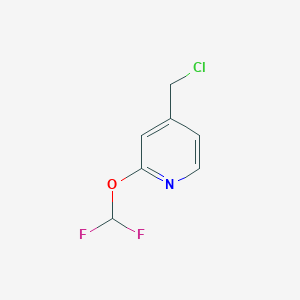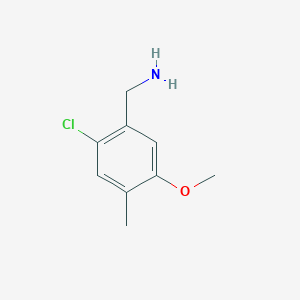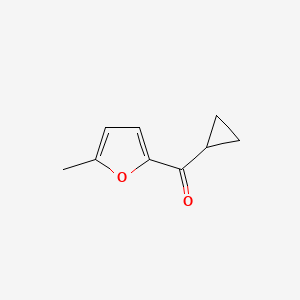
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, fluoro, methyl, and nitro groups
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene typically involves multiple steps, starting from commercially available precursorsThis can be achieved using difluoromethylating agents such as ClCF₂H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common reagents used in these reactions include hydrazine hydrate, Raney-Ni, and other reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its biological activity . The nitro group can undergo reduction to form an amine, which can interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene can be compared with other fluorinated compounds such as:
2-(Difluoromethoxy)aniline: Similar in structure but lacks the nitro and methyl groups.
2-(Difluoromethoxy)-1,1,1-trifluoroethane: Contains a trifluoromethyl group instead of a nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6F3NO3 |
|---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO3/c1-4-2-5(9)7(15-8(10)11)6(3-4)12(13)14/h2-3,8H,1H3 |
InChI-Schlüssel |
CDICQNIGLHORDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)F)OC(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)





![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
![Methylthieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B13009353.png)


